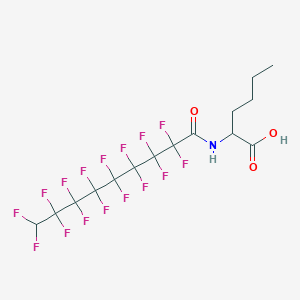![molecular formula C22H19N3O4 B15014515 2-(biphenyl-4-yloxy)-N'-[(E)-(2-nitrophenyl)methylidene]propanehydrazide](/img/structure/B15014515.png)
2-(biphenyl-4-yloxy)-N'-[(E)-(2-nitrophenyl)methylidene]propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(biphenyl-4-yloxy)-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide is a complex organic compound that features a biphenyl group, an ether linkage, and a hydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(biphenyl-4-yloxy)-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide typically involves a multi-step process:
Formation of the biphenyl ether: This step involves the reaction of biphenyl-4-ol with an appropriate alkylating agent to form the biphenyl ether.
Hydrazide formation: The biphenyl ether is then reacted with hydrazine to form the corresponding hydrazide.
Condensation reaction: The final step involves the condensation of the hydrazide with 2-nitrobenzaldehyde under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(biphenyl-4-yloxy)-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The hydrazide moiety can be oxidized to form corresponding azides or other derivatives.
Substitution: The biphenyl ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives or amines.
Reduction: Formation of azides or other hydrazide derivatives.
Substitution: Formation of substituted biphenyl ethers.
Wissenschaftliche Forschungsanwendungen
2-(biphenyl-4-yloxy)-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as polymers or nanomaterials.
Biological Research: It is used in studies to understand its interactions with various biological molecules and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-(biphenyl-4-yloxy)-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The biphenyl group allows for hydrophobic interactions, while the hydrazide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(quinolin-4-yloxy)acetamide: This compound has a similar ether linkage and is studied for its antimicrobial properties.
2-(biphenyl-4-yloxy)methyl]oxirane: This compound shares the biphenyl ether structure and is used in materials science.
Eigenschaften
Molekularformel |
C22H19N3O4 |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
N-[(E)-(2-nitrophenyl)methylideneamino]-2-(4-phenylphenoxy)propanamide |
InChI |
InChI=1S/C22H19N3O4/c1-16(22(26)24-23-15-19-9-5-6-10-21(19)25(27)28)29-20-13-11-18(12-14-20)17-7-3-2-4-8-17/h2-16H,1H3,(H,24,26)/b23-15+ |
InChI-Schlüssel |
DRAWMZNOHYPSES-HZHRSRAPSA-N |
Isomerische SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C(=O)NN=CC1=CC=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E,5Z)-5-(2-chlorobenzylidene)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B15014433.png)

![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B15014442.png)
![Urea, 1-(3-chlorophenyl)-3-[3-(1-piperidyl)propyl]-](/img/structure/B15014443.png)
![N'-{(E)-[3-bromo-4-(dimethylamino)phenyl]methylidene}-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B15014444.png)
![4-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B15014463.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide](/img/structure/B15014469.png)
![2-(4-chlorophenoxy)-N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B15014477.png)
![N'-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B15014491.png)
![2,4-dibromo-6-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B15014494.png)
![N-({N'-[(E)-{4-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide](/img/structure/B15014497.png)
![3-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B15014504.png)
![2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15014506.png)
![N-(4-butylphenyl)-2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15014512.png)
